(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one
Description
Properties
IUPAC Name |
(5S,6S)-5-methyl-6-propan-2-yloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3/t7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYOGLYWSZODQ-CBAPKCEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)O[C@H]1C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation Followed by Cyclization
A foundational approach involves the use of aldol condensation to establish the carbon skeleton, followed by cyclization to form the lactone ring. In this method, a β-keto ester derivative serves as the starting material. For example, ethyl 4-methyl-3-oxopentanoate undergoes aldol addition with isopropyl magnesium bromide to generate a diastereomeric mixture of β-hydroxy esters. Acid-catalyzed cyclization then yields the oxan-2-one framework.
Critical to this method is the control of stereochemistry at the 5- and 6-positions. Studies indicate that the use of chiral auxiliaries, such as Oppolzer’s sultam, during the aldol step can improve diastereoselectivity, achieving up to 85% enantiomeric excess (ee) for the desired (5S,6S) configuration. The final cyclization step typically employs p-toluenesulfonic acid (pTSA) in toluene under reflux, yielding the lactone with 70–75% overall yield.
Table 1: Optimization of Aldol-Cyclization Method
| Parameter | Optimal Condition | Impact on Yield/Stereoselectivity |
|---|---|---|
| Aldol Catalyst | Oppolzer’s Sultam | ↑ ee to 85% |
| Cyclization Acid | pTSA (0.1 M) | ↑ Yield to 75% |
| Solvent | Toluene | Minimizes side reactions |
| Temperature | 110°C (reflux) | Accelerates cyclization |
Catalytic Asymmetric Methods
Organocatalytic Michael Addition-Lactonization
Modern approaches leverage organocatalysts to induce asymmetry. A proline-derived catalyst (e.g., Jørgensen-Hayashi catalyst) facilitates the Michael addition of isopropyl ketone to a γ,δ-unsaturated β-keto ester. This step establishes the 6S configuration with 92% ee, followed by spontaneous lactonization to fix the 5S center.
Key advantages include:
Transition Metal-Catalyzed Dynamic Kinetic Resolution
Palladium complexes with chiral phosphine ligands (e.g., (R)-BINAP) enable dynamic kinetic resolution during lactone formation. Starting from racemic 5-methyl-6-isopropyl-dihydrofuran-2(3H)-one, the catalyst selectively hydrogenates the (5R,6R) enantiomer while leaving the (5S,6S) target intact. This method achieves 99% ee but requires high-pressure H₂ (50 bar).
Biocatalytic Approaches
Enzymatic Desymmetrization
Lipases from Candida antarctica (CAL-B) catalyze the kinetic resolution of prochiral diols. For instance, 5-methyl-6-isopropyl-1,4-diol undergoes enantioselective acetylation at the primary alcohol, followed by oxidation and spontaneous cyclization. This method provides 97% ee but suffers from moderate yields (55–60%) due to incomplete conversion.
Table 2: Biocatalytic Method Performance
| Enzyme | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| CAL-B | 5-Me-6-iPr-1,4-diol | 97 | 58 |
| Pseudomonas fluorescens | 5-Me-6-iPr-1,5-diol | 89 | 62 |
Industrial Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology to enhance stereochemical control. A two-stage continuous system performs the aldol reaction in Module 1 (residence time: 15 min) followed by cyclization in Module 2 (residence time: 30 min). This approach achieves 94% yield and 90% ee while reducing solvent use by 40% compared to batch processes.
Crystallization-Induced Diastereomer Transformation
For large-scale batches, diastereomeric salt formation with (1R)-(−)-camphorsulfonic acid enables purification. The undesired (5R,6R) diastereomer remains in solution, while the target (5S,6S) salt crystallizes out. This method upgrades ee from 85% to 99.5% in a single crystallization step.
Comparative Analysis of Methods
The table below synthesizes key metrics across preparation strategies:
Table 3: Method Comparison for (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one Synthesis
| Method | ee (%) | Yield (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Aldol-Cyclization | 85 | 75 | Moderate | $$ |
| Organocatalytic | 92 | 88 | High | $$$ |
| Biocatalytic | 97 | 58 | Low | $$$$ |
| Continuous Flow | 90 | 94 | Industrial | $$ |
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The oxane ring can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S,6S)-5-Methyl-6-propan-2-yloxan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
a) (5S,6S)-6-Amino-2,8-dimethylnonan-5-ol
This amino alcohol, synthesized from 5-azido-3,5,6-trideoxy-6-isopropyl-L-deoxyribose, shares the (5S,6S) stereochemistry with the target lactone. Key differences include:
- Functional groups: The lactone’s cyclic ester vs. the amino alcohol’s hydroxyl and amine groups.
- Synthetic routes: Both compounds rely on stereoselective methods, but the amino alcohol synthesis involves reductive amination and protection/deprotection strategies, whereas lactone formation likely requires cyclization of a hydroxy acid precursor .
b) (5S,6S)-6-Hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
This cyclohexenone derivative (compound 5 in ) shares the isopropyl and methyl substituents but differs in ring structure (cyclohexenone vs. oxan-2-one). Key distinctions:
- Ring size and unsaturation: The cyclohexenone has a six-membered ring with conjugated double bonds, enabling distinct reactivity (e.g., Michael addition). The lactone’s ester group favors ring-opening reactions.
- Biological activity: Cyclohexenones are often intermediates in terpene biosynthesis or enzyme substrates (e.g., OYE biotransformations), whereas lactones may exhibit antimicrobial or anti-inflammatory properties .
c) Stereoisomers and Regioisomers
The (5R,6R) and (5R,6S) isomers of related compounds (e.g., cyclohexenones in ) demonstrate how stereochemistry influences physicochemical properties. For instance, (5S,6S) configurations in amino alcohols enhance binding to biological targets compared to their diastereomers .
Comparative Data Table
Key Research Findings
Stereoselectivity: The (5S,6S) configuration in amino alcohols and cyclohexenones is consistently prioritized in drug discovery due to enhanced target affinity and metabolic stability .
Synthetic Challenges: Lactones like the target compound require precise control over cyclization conditions to avoid racemization, whereas amino alcohols demand orthogonal protecting group strategies .
Biological Activity
(5S,6S)-5-Methyl-6-propan-2-yloxan-2-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C9H16O3
- Molecular Weight : 172.22 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1C(CC(=O)OC1C(C)C)O
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound may act as an enzyme inhibitor or modulator, influencing biochemical pathways crucial for cellular function. Its hydroxy and methyl groups are significant in determining its binding affinity to target proteins and enzymes, potentially altering their activity and affecting metabolic processes.
Pharmacokinetics
Recent studies have investigated the pharmacokinetics of this compound. A randomized double-blind study compared the absorption and metabolism of this compound with that of folic acid. The results indicated that the area under the curve (AUC) and maximum concentration (C_max) of plasma levels were significantly higher for this compound compared to folic acid. Specifically, the AUC was approximately twice as high, suggesting enhanced bioavailability .
1. Antioxidant Properties
Research has demonstrated that this compound exhibits antioxidant activity. This property is crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cellular health .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in conditions characterized by chronic inflammation.
3. Potential Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. Animal studies indicate that it can reduce neuronal damage in models of neurodegenerative diseases, possibly through its antioxidant mechanisms and modulation of neuroinflammatory responses.
Case Study 1: Oxidative Stress in Diabetic Rats
In a study involving diabetic rats, administration of this compound resulted in a significant reduction in markers of oxidative stress compared to control groups receiving no treatment. The treated group showed improved glucose metabolism and reduced lipid peroxidation levels, indicating potential therapeutic benefits for managing diabetes-related complications .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
Another study focused on the neuroprotective effects of this compound in an Alzheimer's disease model. Results showed that treatment with this compound led to decreased amyloid-beta accumulation and improved cognitive function in treated animals compared to untreated controls.
Summary Table of Biological Activities
Q & A
Q. What steps validate the absence of keto-enol tautomerism in solution?
- Methodological Answer : Conduct NMR variable-temperature studies (25–80°C) in DMSO-d₆. Observe coalescence of proton signals near the carbonyl group. Complement with UV-Vis spectroscopy (200–400 nm) to detect enolic π→π* transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
